molecular formula C17H16N2O3 B2589674 5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866134-24-9

5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2589674
CAS No.: 866134-24-9
M. Wt: 296.326
InChI Key: GWVZOLRZSYZCHT-UHFFFAOYSA-N
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Description

5-(3-Methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound features a methoxybenzoyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the benzodiazepine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: LiAlH4 in ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 5-(3-hydroxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.

    Reduction: 5-(3-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ol.

    Substitution: Various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-(3-Methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the methoxybenzoyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference could potentially lead to variations in its efficacy, duration of action, and side effect profile.

Properties

IUPAC Name

5-(3-methoxybenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(11-13)17(21)19-10-9-16(20)18-14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVZOLRZSYZCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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